molecular formula C5H12ClF2NO B2928900 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride CAS No. 2375259-78-0

2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride

Cat. No.: B2928900
CAS No.: 2375259-78-0
M. Wt: 175.6
InChI Key: NCGHJYSKCVXLIT-UHFFFAOYSA-N
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Description

2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H11F2NO·HCl. It is a derivative of butanol, featuring both amino and fluorine functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride typically involves the reaction of 2-methyl-2-butene with hydrogen fluoride to introduce the fluorine atoms. This is followed by the addition of an amino group and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a simpler amino alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-4,4-difluoro-2-methylbutanone, while reduction could produce 2-amino-2-methylbutan-1-ol.

Scientific Research Applications

2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group facilitates binding to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-fluoro-2-methylbutan-1-ol
  • 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol

Uniqueness

2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

2-amino-4,4-difluoro-2-methylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHJYSKCVXLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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